An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of (2-Chloro-6-methoxyphenyl)methanamine
An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of (2-Chloro-6-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (2-Chloro-6-methoxyphenyl)methanamine, a substituted benzylamine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. While direct extensive literature on this specific molecule is limited, this document compiles available data on its precursors, analogous compounds, and likely synthetic routes to provide a robust working knowledge base for research and development professionals.
Introduction and Physicochemical Profile
(2-Chloro-6-methoxyphenyl)methanamine belongs to the class of benzylamines, which are characterized by a benzyl group attached to an amino group. The unique substitution pattern of a chloro group at the 2-position and a methoxy group at the 6-position of the phenyl ring is anticipated to impart specific steric and electronic properties that are valuable in the design of targeted therapeutic agents. Substituted benzylamines are recognized as important pharmacophores and key intermediates in the synthesis of a wide range of biologically active molecules.[1][2]
Due to the limited availability of direct experimental data for (2-Chloro-6-methoxyphenyl)methanamine, its properties are largely inferred from its precursors and structurally related compounds.
Table 1: Physicochemical Properties of (2-Chloro-6-methoxyphenyl)methanamine and its Precursor
| Property | (2-Chloro-6-methoxyphenyl)methanamine (Predicted) | 2-Chloro-6-methoxybenzaldehyde (Precursor) |
| CAS Number | Not available | 29866-54-4[3] |
| Molecular Formula | C₈H₁₀ClNO | C₈H₇ClO₂[3] |
| Molecular Weight | 171.63 g/mol | 170.59 g/mol [3] |
| Appearance | Colorless to yellow liquid (predicted) | White to yellow solid[4] |
| Melting Point | Not available | 56-58 °C[4] |
| Boiling Point | >200 °C (predicted) | 263.1±20.0 °C (Predicted)[4] |
| Solubility | Soluble in organic solvents (e.g., methanol, dichloromethane) | Soluble in organic solvents |
Synthesis and Mechanistic Considerations
The most plausible and industrially scalable synthetic route to (2-Chloro-6-methoxyphenyl)methanamine is via the reductive amination of its corresponding aldehyde, 2-chloro-6-methoxybenzaldehyde. This method is a cornerstone of amine synthesis in medicinal chemistry.[5]
Synthesis of the Precursor: 2-Chloro-6-methoxybenzaldehyde
A common method for the synthesis of 2-chloro-6-methoxybenzaldehyde involves the nucleophilic aromatic substitution of a more reactive leaving group, such as fluorine, with a methoxide source.
Experimental Protocol: Synthesis of 2-Chloro-6-methoxybenzaldehyde [4]
-
To a solution of 2-chloro-6-fluorobenzaldehyde (0.030 mol) in methanol (500 ml), add sodium hydroxide (0.35 mol).
-
Heat the reaction mixture to reflux and stir for 3 hours.
-
Cool the mixture to room temperature and reduce the volume to approximately 200 ml via vacuum distillation.
-
Add water (400 ml) and dichloromethane (200 ml) to the concentrated mixture.
-
Separate the organic phase and extract the aqueous phase with two additional portions of dichloromethane (100 ml each).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the dichloromethane by distillation.
-
Recrystallize the crude product from hexane to yield pure 2-chloro-6-methoxybenzaldehyde.
Causality: The use of sodium hydroxide in methanol generates sodium methoxide in situ, which acts as the nucleophile. The higher reactivity of the fluoro group compared to the chloro group towards nucleophilic aromatic substitution allows for selective replacement.
Synthesis of (2-Chloro-6-methoxyphenyl)methanamine via Reductive Amination
Reductive amination involves the reaction of a carbonyl compound with an amine or ammonia to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[5]
Experimental Protocol: Reductive Amination of 2-Chloro-6-methoxybenzaldehyde
-
Dissolve 2-chloro-6-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), portion-wise while maintaining the temperature below 25 °C.
-
Continue stirring at room temperature for an additional 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (2-Chloro-6-methoxyphenyl)methanamine.
Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the aldehyde spot and the appearance of a new, more polar amine spot (visualized with a suitable stain like ninhydrin) indicates the progression of the reaction.
Reactivity and Spectroscopic Characteristics
The reactivity of (2-Chloro-6-methoxyphenyl)methanamine is primarily dictated by the nucleophilic nature of the primary amine group. It is expected to undergo typical amine reactions such as acylation, alkylation, and formation of Schiff bases with carbonyl compounds.
Predicted Spectroscopic Data:
-
¹H NMR: Based on analogous structures like benzylamine, the benzylic protons (-CH₂-NH₂) are expected to appear as a singlet around 3.8 ppm. The aromatic protons will exhibit complex splitting patterns in the aromatic region (around 6.8-7.3 ppm). The methoxy group (-OCH₃) protons should appear as a singlet around 3.9 ppm.[6][7]
-
¹³C NMR: The benzylic carbon is expected to resonate around 45 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the methoxy group being the most downfield. The methoxy carbon should be observed around 56 ppm.[8][9]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ and a prominent [M+H]⁺ peak in positive ion mode.
Applications in Drug Discovery and Development
Substituted benzylamines are a privileged scaffold in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][10] The presence of both a chloro and a methoxy group on the phenyl ring of (2-Chloro-6-methoxyphenyl)methanamine offers several advantages for drug design:
-
Modulation of Lipophilicity and Electronic Properties: The chloro group increases lipophilicity and is an electron-withdrawing group, while the methoxy group is a moderate electron-donating group. This combination allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.
-
Formation of Key Interactions: The amine group can act as a hydrogen bond donor and acceptor, forming crucial interactions with target proteins. The methoxy group's oxygen can also participate in hydrogen bonding.
-
Scaffold for Further Derivatization: The primary amine serves as a versatile handle for the introduction of various functional groups, enabling the exploration of a large chemical space in lead optimization.
Derivatives of chloro- and methoxy-substituted benzylamines have been investigated as potential therapeutic agents in various disease areas, including oncology and central nervous system disorders.[10]
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]
-
Toxicity: Benzylamines can be harmful if swallowed, in contact with skin, or if inhaled.[13] They can cause skin irritation and serious eye damage.[14]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[11]
It is imperative to consult the Safety Data Sheet (SDS) for any chemical before use.
Conclusion
(2-Chloro-6-methoxyphenyl)methanamine is a valuable, albeit not extensively characterized, building block for synthetic and medicinal chemistry. Its synthesis can be reliably achieved through the reductive amination of the corresponding commercially available benzaldehyde. The unique substitution pattern on the aromatic ring provides a versatile platform for the design and synthesis of novel bioactive molecules. Further research into the specific properties and applications of this compound is warranted and is expected to unveil its full potential in drug discovery and materials science.
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European Patent Office. (2015). METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES. Retrieved from [Link]
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NIH. (n.d.). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... Retrieved from [Link]
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